

An In-depth Technical Guide to 1,4-Butanediol Dimethacrylate (BDDMA)

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Compound of Interest

Compound Name: 1,4-Butanediol dimethacrylate

Cat. No.: B7799538

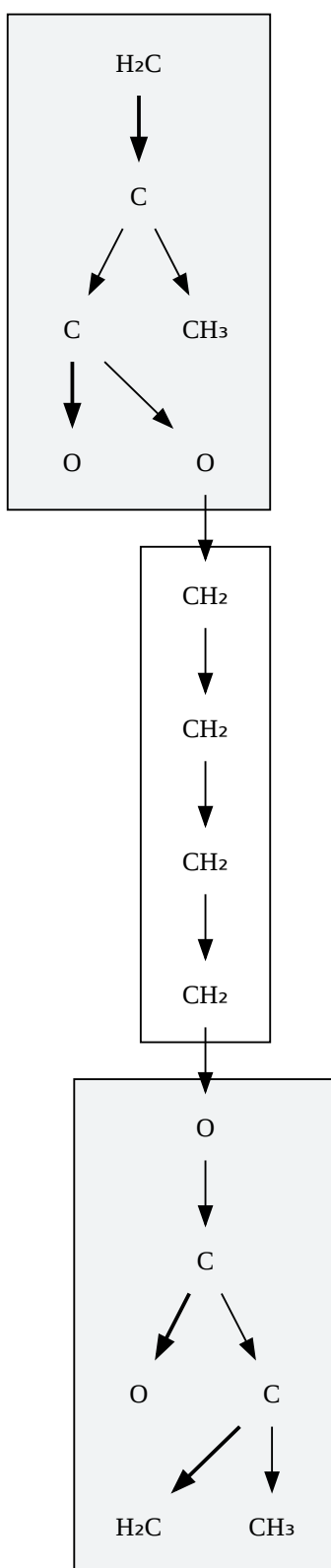
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Executive Summary

1,4-Butanediol dimethacrylate (BDDMA) is a difunctional monomer renowned for its role as a high-performance crosslinking agent in free-radical polymerization. Its molecular architecture, consisting of a flexible four-carbon diol linker capped by two rigid methacrylate groups, imparts a unique combination of properties to the resulting polymer networks. This structure provides a balance of toughness, derived from the alkyl chain, and high crosslink density, which ensures superior mechanical strength, thermal stability, and chemical resistance. These attributes have made BDDMA an indispensable component in demanding applications, including dental restorative composites, high-performance adhesives and sealants, and advanced biomaterials for tissue engineering. This guide provides a comprehensive technical overview of BDDMA's chemical structure, physicochemical properties, synthesis, polymerization mechanisms, and key applications, intended for researchers, scientists, and professionals in drug development and material science.

Molecular Structure and Identification

The fundamental efficacy of BDDMA as a crosslinking agent is derived directly from its molecular structure. It features two terminal methacrylate functional groups, which are the sites of polymerization, separated by a linear, four-carbon butane chain.



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Caption: Chemical Structure of **1,4-Butanediol Dimethacrylate**.

- IUPAC Name: 4-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate[1]
- Alternate IUPAC Name: butane-1,4-diyl bis(2-methylacrylate)[2]
- CAS Number: 2082-81-7[2][3][4]
- Molecular Formula: C₁₂H₁₈O₄[2][3]
- Synonyms: BDDMA, Butylene dimethacrylate, Tetramethylene dimethacrylate[1][4]

Physicochemical and Spectroscopic Characterization

The physical properties of BDDMA, particularly its low viscosity relative to other dimethacrylate monomers like Bis-GMA, are critical for formulating processable resins with high filler loads, as is common in dental composites.

Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	226.27 g/mol	[2][3]
Appearance	Clear, colorless to slightly yellowish liquid	[3][5]
Density	~1.023 g/mL at 25 °C	[3]
Boiling Point	132-134 °C at 4 mmHg (5.3 hPa)	[2][3]
Melting Point	-23 °C (lit.)	[6]
Refractive Index (n _{20/D})	~1.456 (lit.)	[3]
Viscosity	~6.5 mPa·s at 20 °C	[5]
Water Solubility	243 mg/L at 20 °C	[6]
Flash Point	113 °C (closed cup)	[2]

Spectroscopic Analysis

Spectroscopic analysis confirms the molecular structure of BDDMA and is a primary tool for quality control and reaction monitoring.

3.2.1 ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of BDDMA provides distinct signals corresponding to the different proton environments in the molecule.

- $\delta \sim 6.1 \text{ ppm}$ & 5.5 ppm (s, 2H each): These two singlets are characteristic of the two non-equivalent vinylic protons ($=\text{CH}_2$) on each methacrylate group.
- $\delta \sim 4.1 \text{ ppm}$ (t, 4H): This triplet corresponds to the four protons on the carbons adjacent to the ester oxygen atoms ($-\text{O}-\text{CH}_2-$), deshielded by the electronegative oxygen.
- $\delta \sim 1.9 \text{ ppm}$ (s, 6H): This sharp singlet represents the six protons of the two methyl groups ($-\text{CH}_3$) attached to the double bond.
- $\delta \sim 1.7 \text{ ppm}$ (m, 4H): This multiplet arises from the four protons of the two central methylene groups in the butanediol chain ($-\text{CH}_2-\text{CH}_2-$), which are least affected by the electron-withdrawing ester groups.

3.2.2 ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides further structural confirmation by identifying the unique carbon environments.

- $\delta \sim 167 \text{ ppm}$: Carbonyl carbon ($\text{C}=\text{O}$) of the ester group.
- $\delta \sim 136 \text{ ppm}$: Quaternary carbon of the double bond ($=\text{C}(\text{CH}_3)-$).
- $\delta \sim 125 \text{ ppm}$: Methylene carbon of the double bond ($=\text{CH}_2$).
- $\delta \sim 64 \text{ ppm}$: Methylene carbons adjacent to the ester oxygen ($-\text{O}-\text{CH}_2-$).
- $\delta \sim 25 \text{ ppm}$: Central methylene carbons of the butanediol chain ($-\text{CH}_2-\text{CH}_2-$).

- $\delta \sim 18$ ppm: Methyl carbon ($-\text{CH}_3$).

3.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is invaluable for monitoring the polymerization of BDDMA, as the disappearance of specific peaks indicates the consumption of methacrylate groups.

- $\sim 2960 \text{ cm}^{-1}$: C-H stretching (alkane).
- $\sim 1720 \text{ cm}^{-1}$: Strong C=O stretching of the ester group. This is a key peak for identification.[\[7\]](#)
- $\sim 1636 \text{ cm}^{-1}$: C=C stretching of the methacrylate vinyl group. The decrease in this peak's intensity is used to quantify the degree of conversion during polymerization.[\[7\]](#)
- $\sim 1160 \text{ cm}^{-1}$: C-O stretching of the ester linkage.

Synthesis Pathway: Transesterification

BDDMA is commercially synthesized via transesterification. This method is favored for its efficiency and high purity yields. The most common industrial process involves the reaction of methyl methacrylate with 1,4-butanediol.[\[8\]](#)

The reaction is driven to completion by removing the methanol byproduct through distillation. An organotin catalyst, such as dibutyltin dilaurate, is typically employed to accelerate the reaction.[\[9\]](#) A polymerization inhibitor, like the monomethyl ether of hydroquinone (MEHQ), is crucial to prevent premature polymerization of the monomer at elevated reaction temperatures.

Reaction Mechanism

The organotin catalyst acts as a Lewis acid, activating the carbonyl group of methyl methacrylate and facilitating nucleophilic attack by the hydroxyl groups of 1,4-butanediol.

// Nodes Reactants [label="1,4-Butanediol + Methyl Methacrylate"]; Catalyst [label="Organotin Catalyst\n(e.g., Dibutyltin dilaurate)", shape=ellipse, fillcolor="#FBBC05"]; Activated_Complex [label="Activated Intermediate\n(Catalyst coordinates with Butanediol)"]; Nucleophilic_Attack [label="Nucleophilic Attack\non Methyl Methacrylate"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate Forms"]; Elimination [label="Methanol (CH_3OH)\nis Eliminated"]; Monoester [label="1-hydroxy-4-(methacryloyloxy)butane\n(Mono-substituted"]

intermediate)"]; Repeat_Cycle [label="Second Hydroxyl Group Reacts\n(Steps repeat on other side)"]; Product [label="**1,4-Butanediol Dimethacrylate (BDDMA)**", fillcolor="#34A853"];

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// Edges Reactants -> Activated_Complex [label="+ Catalyst"]; Catalyst -> Activated_Complex [style=dashed]; Activated_Complex -> Nucleophilic_Attack; Nucleophilic_Attack -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Elimination; Elimination -> Monoester; Monoester -> Repeat_Cycle; Repeat_Cycle -> Product; } ends_dot
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Caption: Catalytic cycle for BDDMA synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established industrial methods described in patent literature.^[9]

- **Reactor Setup:** Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a distillation column connected to a condenser and receiving flask.
- **Charge Reactants:** To the flask, add 1,4-butanediol (90.1 g, 1.0 mol) and methyl methacrylate (400.5 g, 4.0 mol), corresponding to a molar ratio of 4:1 to favor the forward reaction.
- **Add Catalyst and Inhibitor:** Introduce the organotin catalyst (e.g., dibutyltin dilaurate, 2.5 g, ~0.5% of total reactant mass) and a polymerization inhibitor (e.g., MEHQ, 0.25 g, ~0.05% of total reactant mass).
- **Reaction:** Begin stirring and heat the mixture. The goal is to maintain a pot temperature of 110-130 °C. The overhead temperature at the top of the distillation column should stabilize around 64-65 °C as the methanol-methyl methacrylate azeotrope distills off.
- **Monitoring:** Continue the reaction, collecting the distillate. The reaction is considered complete when methanol is no longer produced, which can be monitored by the volume of distillate collected or by GC analysis of reaction aliquots.
- **Purification:** After cooling, transfer the reaction mixture to a vacuum distillation apparatus.
 - First, remove the excess methyl methacrylate under reduced pressure.

- Next, increase the vacuum and temperature to distill the pure **1,4-butanediol dimethacrylate** product, leaving the catalyst, inhibitor, and heavier byproducts in the distillation pot. The product typically distills at 132-134 °C under a vacuum of 4 mmHg.

Polymerization and Crosslinking Mechanism

BDDMA undergoes free-radical polymerization. Its difunctional nature is the key to its function; each methacrylate group can participate in a growing polymer chain. When both ends of a BDDMA molecule are incorporated into different chains, a covalent crosslink is formed, transitioning the system from a viscous liquid of individual polymer chains into a solid, three-dimensional network.

Photoinitiation in Dental Resins

In typical dental applications, polymerization is initiated by visible blue light (450-490 nm). A photoinitiator system, commonly composed of camphorquinone (CQ) and a tertiary amine co-initiator (e.g., 2-(Dimethylamino)ethyl methacrylate, DMAEMA), is used.[3][10]

- Activation: CQ absorbs a photon of blue light, promoting it to an excited triplet state (CQ*).
- Exciplex Formation: The excited CQ* forms a transient complex (exciplex) with the tertiary amine.
- Radical Generation: Within the exciplex, an electron transfer occurs from the amine to CQ*, followed by a proton transfer. This process regenerates the ground-state CQ and produces a highly reactive aminoalkyl radical, which initiates the polymerization.[1][3]



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Caption: Free-radical polymerization and crosslinking with BDDMA.

Experimental Protocol: Photopolymerization of a BDDMA-Based Dental Resin

This protocol describes the formulation of a simplified experimental dental composite to demonstrate the role of BDDMA.

- **Matrix Preparation:** In a light-proof container, create a monomer matrix. A common base for dental composites is a mixture of Bisphenol A glycerylate dimethacrylate (Bis-GMA) and a less viscous diluent monomer. For this example, we will use BDDMA as the primary diluent.
 - Bis-GMA: 60% by weight
 - BDDMA: 40% by weight
- **Initiator System Addition:** To the monomer matrix, add the photoinitiator system.[\[11\]](#)
 - Camphorquinone (CQ): 0.4% by weight of the monomer matrix.
 - 2-(Dimethylamino)ethyl methacrylate (DMAEMA): 0.9% by weight of the monomer matrix.
 - Add a stabilizer such as Butylated hydroxytoluene (BHT) at 0.1 wt% to improve shelf life. [\[11\]](#)
- **Homogenization:** Mix thoroughly in the dark (e.g., using a magnetic stirrer or a dual asymmetric centrifuge) until a homogenous, clear solution is obtained.[\[12\]](#)
- **Filler Incorporation (Optional):** To create a composite, add silanized inorganic fillers (e.g., a mix of barium glass and nano-silica) up to 75% by weight.[\[12\]](#) Mix until the filler is uniformly dispersed.
- **Curing:** Place a 2 mm thick sample of the resin into a mold. Irradiate with a dental curing light (wavelength ~470 nm, intensity >600 mW/cm²) for 20-40 seconds.[\[11\]](#)
- **Analysis:** The degree of conversion can be determined using FTIR by monitoring the reduction in the C=C peak area at ~1636 cm⁻¹. Mechanical properties like flexural strength can be tested according to ISO standards.

Structure-Property Relationships in Polymer Networks

The final properties of a BDDMA-crosslinked polymer are a direct consequence of its molecular structure:

- **Crosslink Density and Hardness:** As a difunctional monomer, BDDMA creates a high density of crosslinks. This results in a rigid, hard polymer network with excellent resistance to wear and deformation, a critical requirement for dental fillings.[\[4\]](#)
- **Flexibility and Toughness:** The linear four-carbon alkyl chain between the methacrylate groups provides a degree of rotational freedom and flexibility to the polymer network. This helps to absorb and dissipate energy, improving the material's toughness and impact resistance compared to crosslinkers with more rigid backbones.[\[13\]](#)
- **Low Viscosity and High Filler Loading:** BDDMA's relatively low molecular weight and flexible chain result in lower viscosity compared to larger dimethacrylates like Bis-GMA. This allows for the incorporation of a higher percentage of inorganic fillers in composite formulations, which in turn reduces polymerization shrinkage and enhances mechanical properties.

Key Applications

The advantageous properties of BDDMA have led to its widespread use in several high-performance fields:

- **Dental Resins and Composites:** BDDMA is a cornerstone of modern restorative dentistry. It is used as a reactive diluent and crosslinker in dental composites, adhesives, and sealants to improve handling, reduce shrinkage, and enhance mechanical durability.[\[4\]](#)[\[9\]](#)
- **Adhesives and Sealants:** Its ability to form strong, chemically resistant networks makes it an ideal crosslinker for industrial adhesives and sealants that require high bond strength and environmental stability.
- **Biomaterials and Tissue Engineering:** BDDMA is used to fabricate hydrogels and porous scaffolds for tissue engineering. The crosslinked network can be tailored to achieve specific mechanical properties and degradation profiles suitable for supporting cell growth.

- Coatings and Inks: In UV-curable coatings and inks, BDDMA provides rapid curing, high hardness, and excellent scratch and chemical resistance.

Safety and Handling

BDDMA is a moderate skin sensitizer and requires appropriate handling procedures.[6]

- Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side-shields, and a lab coat.
- Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Work in a well-ventilated area or a fume hood.
- Storage: Store in a cool (2-8 °C is often recommended), dark, and dry place, away from sources of heat or light that could initiate polymerization.[2][5] Ensure the container is tightly sealed and contains a polymerization inhibitor.

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